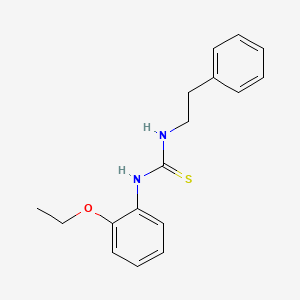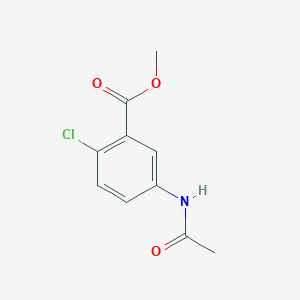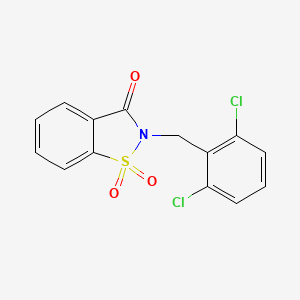![molecular formula C18H19ClN2O2 B5792352 N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5792352.png)
N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide, commonly known as DCPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCPA belongs to the class of benzamides and has been found to exhibit a range of biological activities.
作用機序
The exact mechanism of action of DCPA is not fully understood. However, it has been suggested that DCPA may exert its biological effects by inhibiting the production of prostaglandins, which are known to play a role in inflammation and pain. DCPA may also exert its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCPA has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. DCPA has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. In addition, DCPA has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the advantages of using DCPA in lab experiments is its relatively low toxicity. DCPA has been found to have a low acute toxicity and has not been found to cause significant adverse effects in animal models. However, one of the limitations of using DCPA in lab experiments is its limited solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on DCPA. One area of research could focus on the development of novel formulations of DCPA that improve its solubility and bioavailability. Another area of research could focus on the identification of the molecular targets of DCPA and the elucidation of its mechanism of action. Additionally, further studies could investigate the potential use of DCPA in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders.
合成法
DCPA can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 3-(2,2-dimethylpropanoylamino)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 4-chloroaniline with 3-(2,2-dimethylpropanoylamino)benzoyl chloride or the reaction of 4-chloroaniline with 3-(2,2-dimethylpropanoylamino)benzoic acid in the presence of a dehydrating agent such as thionyl chloride.
科学的研究の応用
DCPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. DCPA has also been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. In addition, DCPA has been found to exhibit antimicrobial activity and has been studied for its potential use in the treatment of bacterial and fungal infections.
特性
IUPAC Name |
N-(4-chlorophenyl)-3-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)17(23)21-15-6-4-5-12(11-15)16(22)20-14-9-7-13(19)8-10-14/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQBOOKJXHXDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5792282.png)

![4-[(4-ethylbenzyl)amino]benzenesulfonamide](/img/structure/B5792304.png)
![N-{[(5-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5792310.png)
![3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5792312.png)
![methyl [4-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5792315.png)
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B5792327.png)
![4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5792328.png)

![4-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5792340.png)

![4-[(4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5792358.png)